molecular formula C14H13N3O2 B5133800 2-(4-hydroxyphenyl)-N'-(3-pyridinylmethylene)acetohydrazide

2-(4-hydroxyphenyl)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B5133800
M. Wt: 255.27 g/mol
InChI Key: MAYAESKNTGITFY-MHWRWJLKSA-N
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Description

2-(4-hydroxyphenyl)-N'-(3-pyridinylmethylene)acetohydrazide, commonly known as HPAH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of HPAH is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. HPAH has been found to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
HPAH has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. HPAH has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, HPAH has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using HPAH in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations of using HPAH include its stability, which may affect its efficacy in certain experiments. In addition, the compound's mechanism of action is not fully understood, which may limit its applications in certain research areas.

Future Directions

There are several future directions for the research on HPAH. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases. Another direction is to study the compound's effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of HPAH and its potential applications in various scientific fields.
Conclusion:
In conclusion, HPAH is a novel compound that has shown promising results in scientific research. It has potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer therapies. The compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Nonetheless, HPAH is a promising compound that may have significant applications in the future.

Synthesis Methods

Several methods have been reported for the synthesis of HPAH. The most common method involves the reaction between 4-hydroxybenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain HPAH as a white solid.

Scientific Research Applications

HPAH has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. HPAH has also been shown to possess neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-hydroxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-5-3-11(4-6-13)8-14(19)17-16-10-12-2-1-7-15-9-12/h1-7,9-10,18H,8H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYAESKNTGITFY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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